4-[(Thiophen-2-yl)ethynyl]aniline
Description
Properties
CAS No. |
113744-46-0 |
|---|---|
Molecular Formula |
C12H9NS |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
4-(2-thiophen-2-ylethynyl)aniline |
InChI |
InChI=1S/C12H9NS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H,13H2 |
InChI Key |
VXQYZSDNFQGYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C#CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Route A: Coupling of 2-Bromothiophene with 4-Ethynylaniline
- Reagents : 2-Bromothiophene, 4-ethynylaniline, PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), triethylamine (Et₃N).
- Conditions : 100°C, 2 hours under inert atmosphere.
- Yield : ~50% (analogous to pyridine-based systems).
Mechanistic Insight :
- Oxidative addition of Pd⁰ to 2-bromothiophene forms a Pd(II) intermediate.
- Transmetallation with Cu-acetylide (from 4-ethynylaniline and CuI) facilitates C–C bond formation.
Challenges :
- 4-Ethynylaniline’s instability necessitates in situ generation or protection of the aniline group.
Route B: Coupling of 4-Iodoaniline with 2-Ethynylthiophene
- Reagents : 4-Iodoaniline, 2-ethynylthiophene, PdCl₂(PPh₃)₂ (0.4–3 mol%), CuI (6–15 mol%), Et₃N or Cs₂CO₃.
- Conditions : 60–100°C, 4–24 hours in DMF or DCM.
- Yield : 60–74% (based on analogous cyclocarbonylative couplings).
Advantages :
Alternative Synthetic Strategies
Protection-Deprotection Approach
For substrates sensitive to amine interference, a trifluoroacetamide (TFA)-protected aniline is employed:
- Protection : 4-Iodoaniline + TFA anhydride → N-TFA-4-iodoaniline.
- Sonogashira Coupling : N-TFA-4-iodoaniline + 2-ethynylthiophene → Protected product.
- Deprotection : Hydrazine or NaOH to yield free aniline.
Typical Yields : 65–80% (similar to silylacetylene deprotection).
One-Pot Tandem Reactions
Microwave-assisted Sonogashira cyclization reduces reaction times:
Conditions :
Optimization of Reaction Parameters
Catalyst Systems
| Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CataCXium A | Cs₂CO₃ | DMF | 78% | |
| Pd/C | None | Et₃N | H₂O | 40% | |
| Pd(CH₃CN)₂Cl₂ | PPh₃ | K₂CO₃ | THF | 65% |
Key Observations :
Functional Group Tolerance
- Electron-withdrawing groups (e.g., –CF₃, –CN) on thiophene improve reaction rates.
- Steric hindrance at the ortho position of aniline reduces yields by 15–20%.
Scalability and Industrial Relevance
Case Study (Patent CN104447679B) :
- Scale : 5–15 mmol.
- Conditions : Pd(OAc)₂ (2 mol%), XPhos ligand, K₃PO₄, toluene, 120°C.
- Yield : 82% after column chromatography.
Challenges in Scale-Up :
Emerging Methodologies
Electrochemical Sonogashira Coupling
Photoredox Catalysis
- Catalyst : Ru(bpy)₃²⁺, Ir(ppy)₃.
- Yield : 55% (preliminary data).
Chemical Reactions Analysis
Types of Reactions
4-[(Thiophen-2-yl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[(Thiophen-2-yl)ethynyl]aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Materials Science: It is employed in the synthesis of conductive polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-[(Thiophen-2-yl)ethynyl]aniline involves its interaction with molecular targets through its conjugated system. The ethynyl linkage and thiophene ring facilitate electron delocalization, which can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Optical and Electronic Properties
Key Findings and Trends
Ethynyl Linker Superiority : Ethynyl-bridged compounds exhibit enhanced π-conjugation and electrochemical activity compared to methylene or ethyl-linked analogues .
Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) improve stability and optoelectronic performance, while electron-donating groups (e.g., OCH₃) enhance solubility .
Biological Relevance : Ethynyl-thiophene-aniline derivatives show dual utility in antimicrobial and anticancer therapies, leveraging their ability to penetrate cellular membranes and engage enzymatic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
